![molecular formula C9H9ClN2O2 B2625700 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2172071-02-0](/img/structure/B2625700.png)
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride
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Description
1-Methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the CAS Number: 860297-49-0 and a molecular weight of 132.16 . It has a linear formula of C8H8N2 . The IUPAC name for this compound is 1-methyl-1H-pyrrolo[2,3-c]pyridine .
Molecular Structure Analysis
The InChI code for 1-Methyl-1H-pyrrolo[2,3-c]pyridine is 1S/C8H8N2/c1-10-5-3-7-2-4-9-6-8(7)10/h2-6H,1H3 . The InChI key is GGPMDNQTEJJLMQ-UHFFFAOYSA-N . The Canonical SMILES representation is CN1C=CC2=C1N=CC=C2 .
Physical And Chemical Properties Analysis
1-Methyl-1H-pyrrolo[2,3-c]pyridine has a molecular weight of 132.16 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a complexity of 124 .
Scientific Research Applications
Synthesis and Antibacterial Activity
One study discusses the synthesis of pyrrolopyridine analogs, highlighting a compound that showed antibacterial activity in vitro, suggesting its potential in developing new antibacterial agents (Toja et al., 1986).
Efficient Synthesis Techniques
Research on efficient synthesis methods for producing 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-substituted analogues has been reported. This includes a key step using sodium borohydride reduction, demonstrating the compound's versatility for further chemical modifications and its relevance in synthetic organic chemistry (Nechayev et al., 2013).
Supramolecular Chemistry Applications
The recurrence of carboxylic acid-pyridine supramolecular synthons in crystal structures, including pyrazinecarboxylic acids, has been studied. This research provides insights into the molecular interactions and crystal engineering strategies, emphasizing the significance of such compounds in designing new materials and understanding their structural properties (Vishweshwar et al., 2002).
Chemical Structure Analysis
Another study focuses on the crystal structure and computational study of pyrazole derivatives related to pyridin-2-yl compounds, offering valuable information for the design and optimization of molecules with potential applications in pharmaceuticals and materials science (Shen et al., 2012).
Catalysis and Synthetic Applications
Research on rhodium-catalyzed 1,4-addition of arylboronic acids to pyrrolo[2,3-b]pyridin-2(3H)-ones highlights the use of these compounds in catalysis, providing a method for synthesizing derivatives that could be significant in medicinal chemistry and the development of new therapeutic agents (Croix et al., 2015).
properties
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-11-5-3-6-2-4-10-7(8(6)11)9(12)13;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHSUMRHGRYVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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